molecular formula C49H70O13 B000066 Brevetoxin A CAS No. 98112-41-5

Brevetoxin A

Cat. No.: B000066
CAS No.: 98112-41-5
M. Wt: 867.1 g/mol
InChI Key: MGVIMUPHKPHTKF-HQUFVKSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevetoxin A is a ciguatoxin comprising a linear sequence of ten trans-fused five-, six-, eight- and nine-membered rings.
This compound is a natural product found in Karenia brevis and Apis cerana with data available.

Scientific Research Applications

Synthesis and Molecular Structure

  • Total Synthesis of Brevetoxin A : this compound, a potent neurotoxin, has been synthesized in the lab. This synthesis is significant as it allows for the creation of analogues for biochemical studies, aiding in the understanding of its complex molecular structure, which includes a polycyclic macromolecule with multiple rings and stereogenic centers (Nicolaou et al., 1998).

Pharmacological Function

  • Unique Structure and Pharmacological Function : this compound is recognized for its unique structure and its ability to enhance cellular sodium influx by binding to voltage-sensitive sodium channels. This property makes it a focus of pharmacological research (Baden, 1989).

Neurotoxicity and Cellular Effects

  • Effects on Sodium Channels : Studies on mammalian neuroblastoma cells reveal that this compound shifts the activation of sodium channels, increasing sodium current at rest without altering channel conductance. This highlights its role in altering neuronal activity (Sheridan & Adler, 1989).
  • Potential in Stroke Therapy : Lower doses of Brevetoxins, including this compound, may elicit neuroregeneration, suggesting a potential application in stroke therapy. However, its inflammatory properties require careful consideration (McCall et al., 2022).

Analytical Methods

  • Fluorescence-Based Assays : Development of fluorescence-based assays for Brevetoxins, including this compound, provides a safer, quicker, and less expensive method for analyzing their binding to voltage-sensitive sodium channels. This is crucial for ongoing research and toxicity studies (McCall et al., 2014).

Therapeutic Applications

  • Stimulating Neuronal Growth : Brevetoxin derivatives show promise in enhancing neuronal growth, particularly in the context of neurodegenerative diseases and neurological disorders. This application is based on their activity on voltage-gated sodium channels and intracellular pathways (Taupin, 2009).

Environmental and Health Monitoring

  • Biomonitoring in Mammals : Techniques have been developed to monitor the presence of Brevetoxins, including this compound, in blood, providing a method to track environmental and health impacts of these toxins (Fairey et al., 2001).

Mechanism of Action

Target of Action

Brevetoxin A, also known as Brevetoxin PbTx 1, is a neurotoxin produced by the dinoflagellate Karenia brevis . The primary targets of this compound are the voltage-gated sodium channels (VGSCs) in nerve cells . These channels play a crucial role in the propagation of action potentials in neurons, thereby controlling neuronal communication .

Mode of Action

This compound interacts with its targets, the VGSCs, by binding to them and causing persistent activation . This persistent activation leads to the disruption of normal neurological processes . It has been shown that this compound induces four distinct changes to sodium channel activity: a shift in activation to more negative potentials, longer mean open times, inhibition of fast inactivation, and a set of normal and partially inhibited channel sub-conductance states .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to neuronal signaling due to its interaction with VGSCs . The persistent activation of these channels disrupts the normal flow of sodium ions, which can lead to a range of downstream effects, including altered neuronal firing and potentially cell death .

Pharmacokinetics

It is known that this compound can be absorbed across gill membranes and exert its acute toxic effects in neuronal tissue . It has also been observed that this compound reached blood concentrations equal to 25–30 nM after 12 h following intraperitoneal (i.p.) injection in mice .

Result of Action

The result of this compound’s action is the disruption of normal neurological processes, leading to neurotoxic shellfish poisoning (NSP) in humans . Symptoms of NSP include nausea, diarrhea, vomiting, abdominal pain, paresthesia, myalgia, ataxia, bradycardia, loss of coordination, vertigo, and mydriasis . In marine animals, the toxicity of this compound can lead to significant mortalities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound by Karenia brevis is associated with harmful algal blooms, known as the “Florida red tide,” which occur in the Gulf of Mexico and along the southern East Coast of the United States . The combined action of wind and surf can produce a contaminated sea-salt spray which can be inhaled by beachgoers during a coastal bloom .

Properties

IUPAC Name

2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVIMUPHKPHTKF-HQUFVKSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@](O7)(C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)C)O[C@@]3(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H70O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879996
Record name Brevetoxin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98112-41-5
Record name Brevetoxin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98112-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brevetoxin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brevetoxin A
Reactant of Route 2
Brevetoxin A
Reactant of Route 3
Brevetoxin A
Reactant of Route 4
Brevetoxin A
Reactant of Route 5
Brevetoxin A
Reactant of Route 6
Reactant of Route 6
Brevetoxin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.